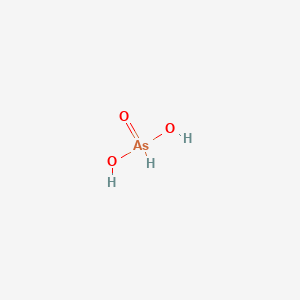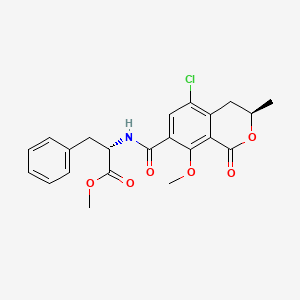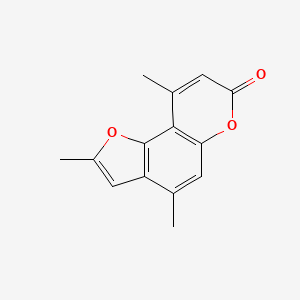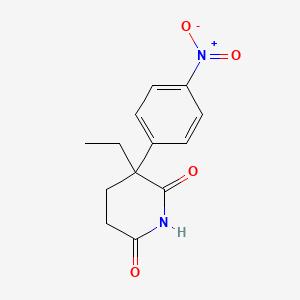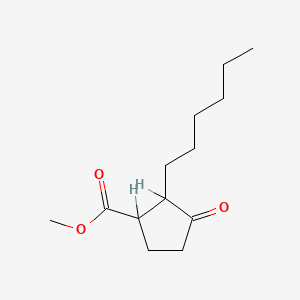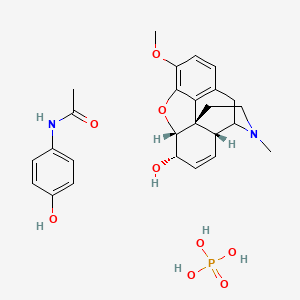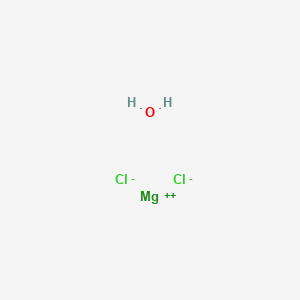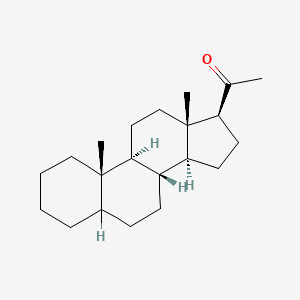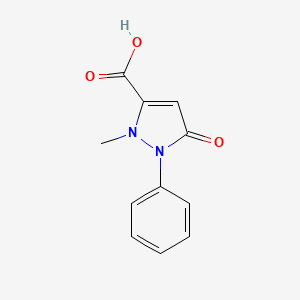
人参
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ginseng is a popular herb known as “man-root” because the root is shaped like a person . It belongs to the Araliaceae family and is native to the Far East, including China, Korea, and far-eastern Siberia . The root of Asian ginseng has long been used as a drug and is made into a stimulating tea in China, Korea, and Japan .
Synthesis Analysis
Ginsenosides are the main bioactive molecules of ginseng . They are synthesized through a single or multiple correlated pathways . The PgTCP26-02 gene was found to be related to ginsenoside synthesis .Molecular Structure Analysis
Asian ginseng contains many substances; those thought to be most important are called ginsenosides . Ginsenosides are triterpene saponins possessing a wide array of potential therapeutic effects for many conditions .Chemical Reactions Analysis
The quantity and type of ginsenoside vary greatly depending on ginseng species and their relative quantity in a given ginseng species is greatly affected by extraction processes as well as by subjecting ginseng to various procedures such as heating . Ginsenosides have the ability to undergo biotransformation to bioactive metabolites such as compound K by enteric bacteria following ingestion .Physical And Chemical Properties Analysis
Changes in soil pH, soil salt, and nitrogen content caused changes in microbial community structure and composition, as well as cellulase and alkaline phosphatase activity . These changes may cause the continuous cropping obstacles of American ginseng and may be improved by planting maize .科学研究应用
Cardiovascular Health
Prosapogenin compounds, particularly ginsenosides like Rg3, have been shown to improve blood circulation and exhibit antithrombotic activity . This suggests potential applications in preventing and treating cardiovascular diseases such as thrombosis. The enhancement of blood flow and prevention of blood clots can significantly contribute to maintaining a healthy cardiovascular system.
Cancer Treatment and Prevention
Studies have indicated that Prosapogenin has properties that may inhibit cancer metastasis . The ginsenosides Rg3, Rg5, and Rg6, in particular, have been associated with anti-cancer activities. Their ability to suppress the spread of cancer cells offers a promising avenue for both the treatment and prevention of various cancers.
Pain Management
Traditional uses of Ginseng include its application in pain relief, especially for inflammatory pain . The analgesic properties of Prosapogenin can be leveraged in developing new pain management therapies, potentially offering an alternative to synthetic analgesics with fewer side effects.
Hormonal Regulation
Prosapogenin has been linked to alterations in female hormone levels . This opens up possibilities for its use in treating hormonal imbalances and conditions related to estrogen and other hormones. It could be particularly beneficial for women experiencing menopausal symptoms.
Neurodegenerative Disorders
Ginseng’s potential in treating age-associated neurodegenerative disorders is supported by its historical use and recent studies . Its compounds are believed to alleviate actions of several cytokines, which could be instrumental in managing diseases like Alzheimer’s and Parkinson’s.
Metabolic Enhancement
The impact of Prosapogenin on metabolism, including the synthesis of carbohydrates, lipids, RNA, and proteins, has been documented . This suggests its role in enhancing metabolic processes, which could be beneficial in treating metabolic disorders or improving overall metabolic health.
作用机制
Target of Action
Prosapogenin, a bioactive compound found in ginseng, primarily targets various cellular receptors and enzymes. The key targets include:
Mode of Action
Prosapogenin interacts with its targets through several mechanisms:
- Modulation of NF-κB : Inhibits the activation of NF-κB, thereby reducing inflammation and oxidative stress .
Biochemical Pathways
The biochemical pathways affected by prosapogenin include:
Pharmacokinetics
The pharmacokinetics of prosapogenin involve:
- Excretion : Excreted via urine and feces. The bioavailability is influenced by factors such as the presence of food and the formulation of the ginseng extract .
Result of Action
The molecular and cellular effects of prosapogenin include:
- Antioxidant effects : Enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Action Environment
Environmental factors influencing the action of prosapogenin include:
Prosapogenin, through its multifaceted mechanisms, offers a range of therapeutic benefits, making it a valuable compound in traditional and modern medicine.
: Springer : KoreaScience : Springer : EuropePMC : Springer : KoreaScience
属性
IUPAC Name |
bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O17/c1-37(2)10-11-41(36(55)59-34-31(52)29(50)27(48)23(17-44)57-34)12-13-42(18-45)19(20(41)14-37)6-7-24-38(3)15-21(46)32(53)40(5,25(38)8-9-39(24,42)4)35(54)58-33-30(51)28(49)26(47)22(16-43)56-33/h6,20-34,43-53H,7-18H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIRODFTJGGMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C)C2C1)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50647-08-0 |
Source


|
| Record name | Panax Ginseng Root Extract | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the primary bioactive components of ginseng?
A1: Ginsenosides, a class of saponins, are the principal bioactive constituents of ginseng [, , , ]. Over twenty different ginsenosides have been identified in ginseng [].
Q2: What is the difference in ginsenoside composition between American ginseng (Panax quinquefolius) and Asian ginseng (Panax ginseng)?
A2: While both species contain ginsenosides, the overall composition differs. Research suggests that American ginseng generally has higher concentrations of ginsenoside Rb1, while Asian ginseng often contains more Rg1 [, ].
Q3: Besides ginsenosides, what other compounds are found in ginseng?
A3: Ginseng also contains polysaccharides, ginseng oils, phytosterols, carbohydrates, organic acids, nitrogenous substances, amino acids, peptides, vitamins, minerals, and enzymes [, ].
Q4: How does the processing of ginseng affect its chemical composition?
A4: Processing methods, such as steaming and drying to produce red ginseng, can significantly alter the ginsenoside profile. For example, 20(S)-ginsenoside Rg3 is formed during the processing of red ginseng []. Similarly, enzymatic treatment can increase total sugar, uronic acid, polyphenols, and solid contents while reducing bitterness and transforming ginsenosides like Rb1, Rb2, and Rc into metabolites like Rg3 and Rh2 [].
Q5: How do ginsenosides exert their biological effects?
A5: Ginsenosides interact with various molecular targets within cells, influencing signaling pathways and gene expression. For example, some ginsenosides can modulate the activity of nuclear factor-kappa B (NF-κB), transforming growth factor-beta (TGF-β), and mitogen-activated protein kinases (MAPKs) [].
Q6: What is the role of ginseng polysaccharides in its biological activity?
A6: Research suggests that ginseng polysaccharides contribute to the herb's immunomodulatory effects. Studies have shown that ginseng polysaccharides can stimulate the production of nitric oxide (NO) in macrophages, potentially through the induction of inducible nitric oxide synthase (iNOS) [].
Q7: Can you elaborate on the interaction between ginsenosides and ginseng polysaccharides?
A7: Studies using murine macrophage cells (RAW 264.7) have revealed that while ginseng polysaccharides can induce NO release and iNOS expression, ginsenosides Rb1 and Rd can inhibit these effects. This suggests a complex interplay between these components that may contribute to the overall effect of ginseng [].
Q8: Does ginseng have antioxidant properties?
A8: Yes, both in vitro and in vivo studies suggest that ginseng possesses antioxidant activity. This activity is attributed to various compounds, including ginsenosides and polysaccharides, which can scavenge free radicals and protect cells from oxidative damage [, , ].
Q9: What are the potential benefits of ginseng on hair growth?
A9: Studies using mouse vibrissal follicles in organ culture indicate that ginseng, particularly red ginseng extract, promotes hair growth. Ginsenosides, specifically Rb1 and 20(S)-Rg3, have been identified as active components contributing to this effect [].
Q10: How does ginseng interact with the renin-angiotensin system?
A10: Research suggests that North American ginseng (Panax quinquefolius) can mitigate the hypertrophic and cardiac dysfunction effects induced by angiotensin II. This protective effect may be related to ginseng's ability to modulate fatty acid and glucose oxidation by influencing the expression of key genes and proteins involved in these processes [].
Q11: What are the potential applications of ginseng in the context of keloid scars?
A11: Ginseng's inhibitory effects on NF-κB, TGF-β, IL-6, ACE, and MMP-2, key factors involved in keloid scar formation, suggest its potential as a therapeutic agent. Further research, particularly clinical trials with topical application of ginseng extracts, is warranted to explore this possibility [].
Q12: Can ginseng be used to address fatigue, particularly cancer-related fatigue (CRF)?
A12: Network meta-analyses of randomized controlled trials indicate that both methylphenidate and ginseng can significantly alleviate CRF. Notably, ginseng may be more effective and have a more favorable adverse effect profile compared to methylphenidate [].
Q13: What are the challenges associated with the cultivation of ginseng?
A13: Ginseng requires specific environmental conditions for optimal growth, making it susceptible to various diseases and pests. Continuous cultivation in the same soil can lead to a decline in soil health and increase the incidence of diseases like root rot [, , ].
Q14: How can spectral imaging technology be utilized in the ginseng industry?
A15: Near-infrared transmittance spectral imaging shows promise for the non-destructive detection of internal disorders in ginseng roots, such as inner whitening. This technology could significantly improve quality control and grading processes in the ginseng industry [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)
